![molecular formula C17H19NO3 B2673081 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097913-74-9](/img/structure/B2673081.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, also known as BDDE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylcyclohexylamines and has been found to exhibit potent analgesic and anesthetic effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Synthesis and Characterization Techniques : Research on compounds with benzo[d][1,3]dioxol-5-yl groups often involves the synthesis of novel derivatives and their detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, a study described the synthesis and DFT calculations of a novel compound with a benzo[d][1,3]dioxol-5-yl group, showcasing the importance of these methods in understanding compound structures and electronic properties (Halim & Ibrahim, 2017).
Photochemical Studies
Photochemical Reactivity : Another area of interest is the photochemical behavior of compounds containing benzo[d][1,3]dioxol-5-yl groups. Studies have investigated how these compounds react under light exposure, which is crucial for applications in photodynamic therapy and the development of photoresponsive materials (Castellan et al., 1990).
Molecular Interactions and Properties
Supramolecular Chemistry : The ability of compounds to form supramolecular structures through non-covalent interactions is another significant research area. A study on a compound with a benzo[d][1,3]dioxol-5-yl group explored its potential in forming two-dimensional and three-dimensional supramolecular frameworks, highlighting the importance of these interactions in material science and nanotechnology (Cai et al., 2020).
Antimicrobial Activity
Biological Activity : The antimicrobial properties of compounds featuring benzo[d][1,3]dioxol-5-yl groups have been evaluated, with some derivatives showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Umesha & Basavaraju, 2014).
Organic Synthesis and Catalysis
Catalytic Applications : Research has also focused on the use of compounds with benzo[d][1,3]dioxol-5-yl groups as catalysts in organic synthesis, demonstrating their utility in facilitating various chemical reactions. This includes their role in alcohol oxidation processes, indicating their value in synthetic chemistry (Hazra et al., 2015).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(18-7-5-14(6-8-18)13-2-3-13)10-12-1-4-15-16(9-12)21-11-20-15/h1,4,9H,2-3,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWVNLAVMNZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2673000.png)
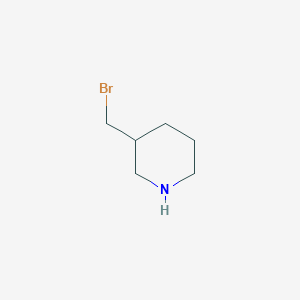
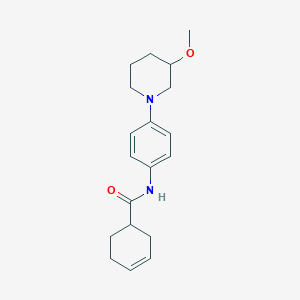
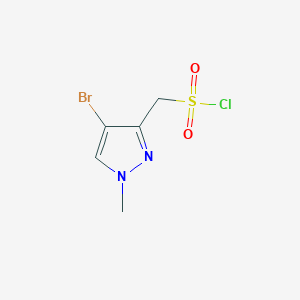
![N-(4-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2673005.png)
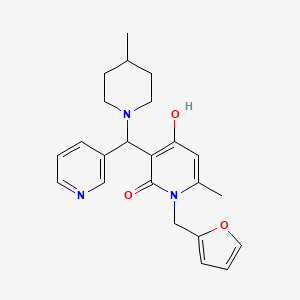
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)
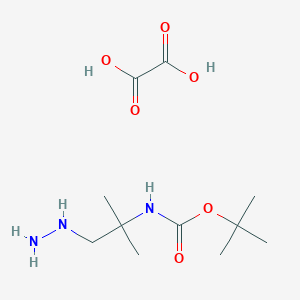
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)
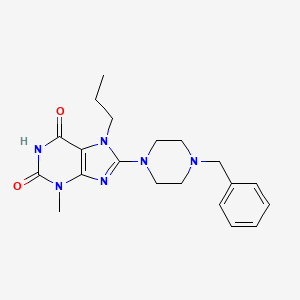
![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)